REACTION_CXSMILES
|
[C:1]([CH2:9][C:10](=[O:17])CC(OCC)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:19][OH:20]>C(O)(=O)C>[C:2]1([C:1]2[NH:19][O:20][C:10](=[O:17])[CH:9]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
4s
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl benzoylacetoacetate
|
Quantity
|
154 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
55.7 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 100° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
ethyl alcohol was added to the residue
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
CUSTOM
|
Details
|
The crystals were collected
|
Type
|
WASH
|
Details
|
washed with ethyl alcohol, whereby the title compound
|
Type
|
CUSTOM
|
Details
|
was obtained as colorless crystals
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |